(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Fluorescent Sensors Development
Benzimidazole and benzothiazole conjugates, including structures similar to the query compound, have been designed and synthesized for the detection of metal ions such as Al³⁺ and Zn²⁺. These compounds exhibit solvatochromic behavior with large Stokes shifts and good sensitivity and selectivity towards the mentioned ions, which could be potentially useful in various sensing applications (G. Suman et al., 2019).
Antimicrobial Activity
Compounds containing fluorobenzamide groups, including those with thiazole and thiazolidine moieties, have been synthesized and shown promising antimicrobial activity against a range of bacteria and fungi. The presence of a fluorine atom in the benzoyl group enhances their antimicrobial efficacy, highlighting their potential as antimicrobial agents (N. Desai et al., 2013).
Antitumor and Anticancer Activity
Research into fluorine-containing benzamide analogs has explored their potential for imaging sigma-2 receptor status in solid tumors, which is crucial for cancer diagnosis and treatment planning. Compounds with moderate to high affinity for sigma-2 receptors have been synthesized and evaluated, with some showing high tumor uptake and acceptable tumor/normal tissue ratios in preclinical models, indicating their potential in oncology (Z. Tu et al., 2007).
Properties
IUPAC Name |
4-fluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-19-14-12(21-2)4-3-5-13(14)22-16(19)18-15(20)10-6-8-11(17)9-7-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNFATNBEJUSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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